Cas no 66297-69-6 (2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)

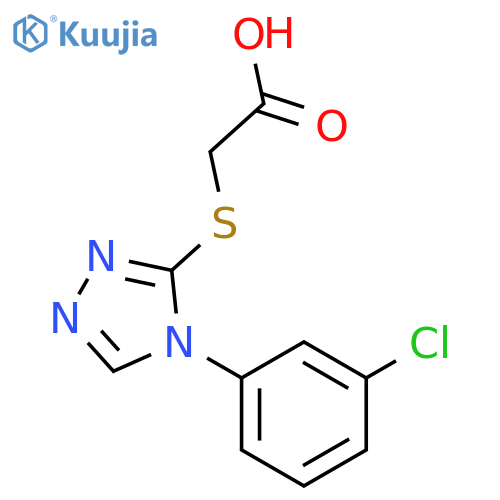

66297-69-6 structure

商品名:2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid

CAS番号:66297-69-6

MF:C10H8ClN3O2S

メガワット:269.707419395447

MDL:MFCD08691293

CID:872459

2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 化学的及び物理的性質

名前と識別子

-

- {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- {[4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]THIO}ACETIC ACID

- 2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

- [4-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

- AC1Q76DI

- AG-G-49961

- CTK5C4089

- EN300-26328

- T5706042

- 2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid

-

- MDL: MFCD08691293

- インチ: InChI=1S/C10H8ClN3O2S/c11-7-2-1-3-8(4-7)14-6-12-13-10(14)17-5-9(15)16/h1-4,6H,5H2,(H,15,16)

- InChIKey: PAHLYSDTLRDXMN-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)N2C=NN=C2SCC(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 269.00274

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.539

- ふってん: 519.741°C at 760 mmHg

- フラッシュポイント: 268.13°C

- 屈折率: 1.7

- PSA: 68.01

2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-1g |

2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 97% | 1g |

¥4001.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-2.5g |

2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 97% | 2.5g |

¥7912.00 | 2024-05-04 | |

| Enamine | EN300-26328-1.0g |

2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 98% | 1.0g |

$159.0 | 2023-02-14 | |

| Enamine | EN300-26328-2.5g |

2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 98% | 2.5g |

$314.0 | 2023-09-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-10g |

2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 97% | 10g |

¥14860.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-50mg |

2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 97% | 50mg |

¥926.00 | 2024-05-04 | |

| Enamine | EN300-26328-0.05g |

2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 98% | 0.05g |

$37.0 | 2023-09-14 | |

| TRC | C614115-50mg |

2-{[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |

66297-69-6 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C614115-500mg |

2-{[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |

66297-69-6 | 500mg |

$ 320.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-5g |

2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |

66297-69-6 | 97% | 5g |

¥10875.00 | 2024-05-04 |

2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

66297-69-6 (2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量